2-(Aminomethyl)-4-methoxyphenol
Description
Overview of Phenolic Amines and Methoxyphenols in Organic Chemistry
Phenolic amines and methoxyphenols are two significant classes of organic compounds that form the structural basis of 2-(Aminomethyl)-4-methoxyphenol.
Phenolic Amines: These are organic compounds characterized by the presence of a hydroxyl (-OH) group directly attached to an aromatic ring and an amine (-NH2) group. quizlet.comnih.gov The interplay between the acidic phenolic hydroxyl group and the basic amino group imparts unique chemical reactivity and physical properties to these molecules. quizlet.comwikipedia.org Phenols are generally weak acids, and their acidity is influenced by the other substituents on the aromatic ring. wikipedia.orgwikipedia.org The synthesis of phenolic amines can be achieved through various methods, including the reduction of nitro compounds and the Bucherer reaction. quizlet.comwikipedia.org The study of their dissociation constants and zwitterionic forms is crucial for understanding their behavior in biological systems. nih.gov
Methoxyphenols: As the name suggests, methoxyphenols are phenol (B47542) derivatives containing one or more methoxy (B1213986) (-OCH3) groups. wiktionary.org These compounds are found in nature, with guaiacol (B22219) (2-methoxyphenol) being a well-known example that contributes to the flavor of substances like roasted coffee and whiskey. wikipedia.org In industrial and laboratory settings, methoxyphenols serve as valuable intermediates in the synthesis of pharmaceuticals and antioxidants. nih.govchemicalbook.com For instance, 4-methoxyphenol (B1676288) is used as a polymerization inhibitor and a precursor for antioxidants like butylated hydroxytoluene (BHT). chemicalbook.comwikipedia.org The position of the methoxy group on the phenol ring significantly influences the O-H bond dissociation enthalpy, which is a key parameter for antioxidant activity. acs.org
Strategic Importance of Aminomethyl and Methoxy Functionalities in Molecular Design
The aminomethyl and methoxy functional groups are not merely structural components; they are strategically employed in molecular design, particularly in the field of medicinal chemistry, to fine-tune the properties of a molecule.
Aminomethyl Group: The aminomethyl group (-CH2NH2) is a common feature in many pharmaceutical compounds. researchgate.net Its presence can significantly enhance a molecule's aqueous solubility and polarity, which are critical for its absorption and distribution within a biological system. sci-hub.box The basic nature of the amino group allows for the formation of salts, which can further improve the pharmaceutical properties of a drug. sci-hub.box The aminomethyl moiety is a key component in the synthesis of various heterocyclic compounds and has been incorporated into molecules with a wide range of biological activities. beilstein-journals.org
Methoxy Group: The methoxy group (-OCH3) is another frequently utilized functional group in drug discovery. nih.govresearchgate.net Often referred to as a "magic methyl" analog, it can profoundly impact a molecule's pharmacodynamic and pharmacokinetic profiles. nih.govnih.gov The methoxy group can enhance binding affinity to a biological target, modulate physicochemical properties, and influence metabolic stability. nih.govresearchgate.netdrughunter.comtandfonline.com While it can improve potency, it can also be a site of metabolic O-demethylation by cytochrome P450 enzymes, a factor that medicinal chemists must consider. tandfonline.com The strategic placement of methoxy groups can be used to explore protein binding pockets and optimize ligand efficiency. tandfonline.comyoutube.com
| Functional Group | Key Roles in Molecular Design |
| Aminomethyl | Increases aqueous solubility and polarity. sci-hub.box Allows for salt formation to improve pharmaceutical properties. sci-hub.box Key building block in synthesis. beilstein-journals.org |
| Methoxy | Modulates ligand-target binding and potency. nih.govresearchgate.net Influences physicochemical properties and metabolic stability. nih.govtandfonline.com Can be used to probe protein binding pockets. tandfonline.comyoutube.com |
Current Research Landscape and Gaps Pertaining to this compound
A thorough review of the current scientific literature reveals a significant gap in research specifically focused on This compound . While there is abundant information on its structural isomers, such as 2-amino-4-methoxyphenol (B1270069) and 4-(aminomethyl)-2-methoxyphenol, dedicated studies on the 2-(aminomethyl) isomer are conspicuously absent.
Isomer Research:
2-Amino-4-methoxyphenol (CAS 20734-76-3) is recognized as an intermediate in the synthesis of dyes and pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.comsigmaaldrich.comnih.gov It is also used in cosmetic formulations and as a reagent in analytical chemistry. chemimpex.com
4-(Aminomethyl)-2-methoxyphenol (CAS 1196-92-5), also known as vanillylamine, is used in the synthesis of pharmaceuticals targeting cardiovascular and neurological conditions and possesses vasodilatory and neuroprotective properties. myskinrecipes.com It also finds use in the manufacturing of dyes and as an antioxidant in cosmetics. myskinrecipes.com
The lack of specific research on this compound presents a clear opportunity for investigation. The distinct positioning of the aminomethyl and methoxy groups would undoubtedly result in unique physicochemical properties and reactivity compared to its well-studied isomers. Future research could focus on:
Synthesis: Developing efficient and selective synthetic routes to produce this compound in high purity.
Characterization: Detailed spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.
Reactivity and Applications: Exploring its potential as a building block in organic synthesis, a ligand for metal complexes, or as a scaffold for novel bioactive molecules. Its antioxidant potential, given the phenolic structure, would also be a key area of investigation.
The table below summarizes the properties of the closely related isomers, highlighting the type of data that is currently missing for this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Applications |
| 2-Amino-4-methoxyphenol | 20734-76-3 | C₇H₉NO₂ | 139.15 | Intermediate for dyes and pharmaceuticals, cosmetics. chemimpex.comsigmaaldrich.comnih.gov |
| 4-(Aminomethyl)-2-methoxyphenol | 1196-92-5 | C₈H₁₁NO₂ | 153.18 | Intermediate for pharmaceuticals (cardiovascular, neurological), dyes, cosmetics. myskinrecipes.com |
| 4-Amino-2-methoxyphenol | 52200-90-5 | C₇H₉NO₂ | 139.15 | Organic building block. sigmaaldrich.com |
| This compound | Not readily available | C₈H₁₁NO₂ | 153.18 | Largely uninvestigated |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFIFVKMMRHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304833 | |
| Record name | 2-(Aminomethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109972-88-5 | |
| Record name | 2-(Aminomethyl)-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109972-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Aminomethyl 4 Methoxyphenol and Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. deanfrancispress.comresearchgate.net For 2-(aminomethyl)-4-methoxyphenol, the key disconnections involve the carbon-nitrogen bond of the aminomethyl group and the bonds connecting the functional groups to the aromatic ring.
A primary retrosynthetic disconnection breaks the bond between the benzylic carbon and the nitrogen atom. This leads to two synthons: a 2-hydroxy-5-methoxybenzyl cation and an amino anion equivalent. The corresponding synthetic equivalents would be a 2-hydroxy-5-methoxybenzyl halide and ammonia (B1221849) or a protected amine.
Alternatively, functional group interconversion (FGI) is a crucial strategy. youtube.comub.edu The aminomethyl group can be retrosynthetically converted to other functionalities that are easier to introduce. For instance, the amino group can be derived from the reduction of a nitro group. This leads to a precursor, 2-nitro-4-methoxyphenol, which can be obtained through the nitration of 4-methoxyphenol (B1676288) (guaiacol). youtube.com Another FGI approach involves the conversion of a carbonyl group to the aminomethyl group via reductive amination. youtube.com This points to 2-hydroxy-5-methoxybenzaldehyde (B1199172) as a key intermediate.
Development and Optimization of Synthetic Routes
Several synthetic strategies have been developed and optimized to prepare this compound and its analogues efficiently.
Regioselective Aminomethylation of Phenolic Substrates (e.g., Mannich-type Reactions)
The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols. organic-chemistry.orgnih.gov This one-pot, three-component condensation involves an active hydrogen compound (the phenol), formaldehyde (B43269), and a primary or secondary amine. organic-chemistry.org In the context of this compound synthesis, guaiacol (B22219) (2-methoxyphenol) serves as the phenolic substrate. wikipedia.org
The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate (an iminium ion) from formaldehyde and the amine. The electron-rich phenol (B47542) then attacks the iminium ion, leading to the introduction of the aminomethyl group onto the aromatic ring. A significant challenge in the Mannich reaction of phenols is controlling the regioselectivity, as substitution can occur at the ortho and/or para positions relative to the hydroxyl group. brunel.ac.ukresearchgate.net For guaiacol, the desired product is the result of ortho-aminomethylation. Reaction conditions, such as the choice of solvent, temperature, and catalyst, can be optimized to favor the desired isomer. amanote.comdoaj.org Recent advancements have focused on developing more efficient and selective catalysts, including the use of iodine in aqueous media for ortho-aminomethylation. rsc.org
| Reactants | Conditions | Product | Key Features |
| Phenol, Formaldehyde, Amine | Acidic or basic catalysis | Aminomethylated phenol | One-pot, three-component reaction |
| Guaiacol, Formaldehyde, Amine | Optimized conditions | This compound | Regioselective ortho-substitution is crucial |
Reductive Amination Approaches for Aminomethyl Group Incorporation
Reductive amination is a powerful and widely used method for the synthesis of amines. youtube.comorganic-chemistry.org This two-step process, which can often be performed in a single pot, involves the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by reduction to the corresponding amine. youtube.comyoutube.com
For the synthesis of this compound, the key intermediate is 2-hydroxy-5-methoxybenzaldehyde. This aldehyde can be condensed with ammonia or a primary amine to form an imine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. youtube.comorganic-chemistry.org The use of sodium cyanoborohydride is particularly advantageous as it is stable under the weakly acidic conditions often used to promote imine formation. This method offers high yields and is applicable to a broad range of substrates. organic-chemistry.org
| Starting Material | Reagents | Intermediate | Reducing Agent | Product |
| 2-Hydroxy-5-methoxybenzaldehyde | Ammonia/Primary Amine | Imine | NaBH4, NaBH3CN, H2/Pd | This compound |
Functional Group Interconversions Leading to the this compound Core
Functional group interconversion (FGI) provides alternative pathways to the target molecule by transforming one functional group into another. solubilityofthings.comslideshare.net A notable example is the synthesis starting from 4-methoxyphenol. Nitration of 4-methoxyphenol yields 4-methoxy-2-nitrophenol. Subsequent reduction of the nitro group, typically through catalytic hydrogenation using palladium on carbon (Pd/C), affords 2-amino-4-methoxyphenol (B1270069). prepchem.com While this provides the amino and methoxy (B1213986) groups in the correct positions, an additional step is required to introduce the methyl group onto the nitrogen, which can be achieved through methods like the Eschweiler-Clarke reaction.
Another FGI strategy involves the reduction of a nitrile. For instance, 2-cyano-4-methoxyphenol could be a precursor, and its reduction would yield the desired aminomethyl group. The synthesis of the cyanophenol itself would require a separate synthetic sequence.
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.comnih.gov For the synthesis of this compound and its analogues, several green approaches are being explored.
These include the use of environmentally benign solvents, such as water or deep eutectic solvents, and the development of catalyst systems that are efficient and recyclable. mdpi.comnumberanalytics.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, are also a key area of investigation. mdpi.com Biocatalysis, employing enzymes to carry out specific transformations, offers high selectivity under mild conditions and is a promising green alternative. mdpi.com Furthermore, developing synthetic routes that start from renewable feedstocks is a major goal of sustainable chemistry. acs.org
Chemo-, Regio-, and Stereoselective Synthesis of Derivatives
The synthesis of specific derivatives of this compound often requires a high degree of control over chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during a reduction step, a reagent must be chosen that reduces an imine or nitro group without affecting the phenolic hydroxyl group.
Regioselectivity , as discussed in the context of the Mannich reaction, is crucial for directing the aminomethyl group to the desired position on the aromatic ring. researchgate.netresearchgate.net
Stereoselectivity becomes important when synthesizing chiral analogues of this compound. mdpi.comnih.gov This can be achieved by using chiral starting materials, chiral catalysts, or by resolving a racemic mixture of the final product. The development of asymmetric synthetic methods is a key area of modern organic synthesis. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 4 Methoxyphenol
Reactions Involving the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key site for various chemical reactions, including nucleophilic and electrophilic transformations, quaternization, and condensation reactions.
Nucleophilic and Electrophilic Transformations of the Amine
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to participate in reactions where it attacks electron-deficient centers. For instance, in combination with transition metal catalysis, the amine can be activated to form a reactive nucleophilic enamine intermediate. researchgate.net This intermediate can then react with electrophiles, such as those generated from allylic substrates by the transition metal, leading to the formation of new carbon-carbon bonds. researchgate.net
Conversely, the amine group can also undergo electrophilic transformations, although this is less common for a primary amine itself. The concept of merging enamine activation with transition metal catalysis provides a pathway for such transformations, where the amine catalyst activates carbonyl compounds to form nucleophilic enamines that then react with electrophilic organometallic intermediates. researchgate.net
Quaternization Reactions and Salt Formation
The primary amine of 2-(aminomethyl)-4-methoxyphenol can react with alkyl halides in a process known as quaternization, which is a type of bimolecular nucleophilic substitution (SN2) reaction. nih.gov This reaction, often referred to as the Menschutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. nih.gov The reaction involves the attack of the neutral amine on the alkyl halide, leading to the formation of two ions of opposite charge. nih.gov The choice of solvent is crucial, with polar solvents generally favoring the reaction by stabilizing the transition state. nih.gov
Furthermore, due to its basic nature, the aminomethyl group readily reacts with acids to form salts. For example, it can react with hydrochloric acid to form this compound hydrochloride. bldpharm.com
Table 1: Examples of Salt Formation
| Reactant | Product | CAS Number |
| This compound | This compound hydrochloride | 7149-10-2 bldpharm.com |
| This compound | This compound hydrochloride | 1081777-51-6 |
Condensation Reactions for Schiff Base Formation
Primary amines, such as the one in this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases, also known as imines or azomethines. atlantis-press.comnih.gov These reactions involve the formation of a carbon-nitrogen double bond (RHC=N-R'). nih.gov The reaction is often catalyzed by acid and typically involves the removal of a water molecule. youtube.com The formation of the imine group can be confirmed by spectroscopic methods such as FTIR, which shows a characteristic absorption band for the C=N stretch. atlantis-press.com For example, the reaction of vanillin (B372448) with p-anisidine (B42471) forms a Schiff base with a characteristic imine peak in the FTIR spectrum between 1590-1591 cm⁻¹. atlantis-press.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, enabling etherification, esterification, and oxidation reactions.
Etherification and Esterification Pathways
The hydroxyl group of a phenol (B47542) can undergo etherification, although specific examples directly involving this compound are not detailed in the provided search results. Generally, this transformation involves reacting the phenol with an alkylating agent in the presence of a base.
Similarly, esterification of the phenolic hydroxyl group can be achieved by reacting it with an acid chloride or an acid anhydride. This reaction typically proceeds under basic conditions or with the use of a catalyst.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The molecular structure of this compound, featuring a hydroxyl group (-OH) and an aminomethyl group (-CH2NH2) in an ortho position to each other, creates a favorable environment for significant intramolecular hydrogen bonding. This non-covalent interaction, where the hydroxyl proton interacts with the lone pair of electrons on the amino nitrogen, leads to the formation of a stable six-membered pseudo-ring.
| Interaction Type | Groups Involved | Potential Influence on Reactivity |
| Intramolecular H-Bond | Ortho -OH and -CH2NH2 | - Stabilizes the molecular conformation.- Decreases the acidity of the phenolic proton.- Modulates the electron-donating effect of the substituents on the aromatic ring. |
| Intermolecular H-Bond | -OH, -NH2 with solvent or other molecules | - Influences solubility in protic solvents.- Can mediate interactions in multi-component reaction systems. |
Electrophilic Aromatic Substitution on the Phenolic Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org The rate and regioselectivity (the position of substitution) on the this compound ring are dictated by the electronic effects of its three substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and aminomethyl (-CH2NH2) groups.
All three substituents are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene by donating electron density into the ring. wikipedia.org This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction. lkouniv.ac.inmasterorganicchemistry.com Furthermore, all three are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
When multiple activating groups are present on a benzene ring, the regiochemical outcome is determined by a combination of their directing effects, with the most powerful activating group typically exerting the dominant influence. lkouniv.ac.in The hierarchy of activation for these groups is generally: -OH > -OCH3 > -CH2NH2.
The available positions for substitution on the ring are C3, C5, and C6.
Position 3: Is ortho to the -CH2NH2 group and ortho to the -OH group. It is strongly activated but may be subject to some steric hindrance from the adjacent groups.
Position 5: Is para to the -OH group and ortho to the -OCH3 group. This position is strongly activated by both groups, making it a highly probable site for electrophilic attack.
Position 6: Is ortho to the -OH group.
Considering the synergistic directing effects, position 5 is the most electronically enriched and favored site for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C1 | Strong Activator, Donates via resonance | ortho, para |
| -CH2NH2 | C2 | Activating, Donates via induction | ortho, para |
| -OCH3 | C4 | Strong Activator, Donates via resonance | ortho, para |
Mechanistic Studies of Key Transformations (e.g., Reaction Kinetics, Thermodynamics)
Mechanistic studies of reactions involving this compound focus on understanding the pathways, energy changes, and rates of its transformations. The key transformation for the aromatic ring is electrophilic aromatic substitution.
Reaction Kinetics: The rate of a chemical reaction is governed by its activation energy (Ea)—the minimum energy required for the reaction to occur. For the electrophilic aromatic substitution of this compound, the kinetics are significantly enhanced by the presence of the three activating groups. These groups lower the activation energy for the formation of the rate-determining intermediate, the arenium ion, by stabilizing its positive charge through resonance and inductive effects. masterorganicchemistry.comyoutube.com Therefore, reactions like nitration or halogenation are expected to proceed much faster than with benzene itself. Theoretical studies on related systems, such as the reaction between phenyl and amino radicals, demonstrate how computational methods can be used to calculate rate constants and understand how they vary with temperature and pressure. nih.gov
Mechanistic studies on the demethylation of related o-methoxyphenols have shown that reactions can proceed via ipso-substitution, where the attack occurs at a carbon atom already bearing a substituent. rsc.org This highlights that while ortho/para substitution is dominant, alternative pathways can exist depending on the specific reagents and conditions.
The table below provides a qualitative comparison of the kinetic favorability for electrophilic attack at the different available positions on the ring.
| Position of Attack | Key Activating Influences | Relative Activation Energy (Ea) | Kinetic Favorability |
| C3 | ortho to -OH, ortho to -CH2NH2 | Low | Favorable, but may have steric hindrance |
| C5 | para to -OH, ortho to -OCH3 | Lowest | Most Favorable |
| C6 | ortho to -OH | Low | Favorable |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminomethyl 4 Methoxyphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and three-dimensional structure of organic compounds in solution. For 2-(Aminomethyl)-4-methoxyphenol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
Multi-dimensional NMR techniques are crucial for mapping the intricate network of covalent bonds within a molecule by observing correlations between different nuclei.
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). rsc.org For this compound, a COSY spectrum would be expected to show correlations between the protons of the aminomethyl group (-CH₂-NH₂) and among the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates proton signals with the signals of directly attached carbon atoms (¹J C-H coupling). bldpharm.comchemicalbook.com It is highly effective for unambiguously assigning carbon resonances based on their attached, and often more easily assigned, protons. An edited HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase). bldpharm.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J C-H and ³J C-H), between protons and carbons. rsc.orgchemicalbook.com This is arguably the most powerful technique for piecing together the molecular skeleton, as it connects different functional groups and substructures that are not directly bonded. For instance, it can show correlations from the methoxy (B1213986) protons to the methoxy carbon and the adjacent aromatic carbon (C4), and from the benzylic protons (-CH₂-) to multiple aromatic carbons.
Based on the known structure of this compound, the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations are summarized below.
Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are estimates based on standard substituent effects.
| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| -CH₂- | ~3.9 - 4.1 | ~40 - 45 | C1, C2, C3 |
| -NH₂ | ~2.0 - 3.0 (broad) | - | -CH₂- |
| Ar-H3 | ~6.8 - 6.9 | ~115 - 117 | C1, C2, C4, C5 |
| Ar-H5 | ~6.7 - 6.8 | ~114 - 116 | C1, C3, C4 |
| Ar-H6 | ~6.9 - 7.0 | ~118 - 120 | C2, C4, C5 |
| -OCH₃ | ~3.7 - 3.8 | ~55 - 56 | C4 |
| C1 | - | ~145 - 147 | -CH₂-, H3, H5 |
| C2 | - | ~122 - 124 | -CH₂-, H3, H6 |
| C3 | - | ~115 - 117 | H5 |
| C4 | - | ~152 - 154 | -OCH₃, H3, H5 |
| C5 | - | ~114 - 116 | H3, H6 |
| C6 | - | ~118 - 120 | H5 |
The conformation of this compound, particularly the orientation of the flexible aminomethyl side chain relative to the phenyl ring, can be investigated using specific NMR techniques. The molecule possesses two key rotatable single bonds: the C2-C(H₂) bond and the C(H₂)-N bond. The spatial arrangement dictated by rotation around these bonds influences the molecule's interaction with its environment.
While a definitive analysis requires experimental data, Nuclear Overhauser Effect (NOE) spectroscopy is the primary method for such studies. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. An NOE correlation between the benzylic protons (-CH₂-) and the aromatic proton at the C3 position, for example, would provide evidence for a conformation where the side chain is oriented toward that side of the ring. The magnitude of proton-proton coupling constants (J-values) across the aromatic ring can also provide subtle information about the electronic effects of the substituents in their given conformation.
Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-resolution mass spectrometry measures molecular mass with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. The compound this compound has a molecular formula of C₈H₁₁NO₂. nih.gov HRMS can verify this composition by matching the experimentally measured mass to the calculated theoretical exact mass.
Predicted HRMS Data for this compound Data is based on theoretical calculations for the specified adducts. nih.gov
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₈H₁₁NO₂ | 153.07898 |
| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.08626 |
| [M+Na]⁺ | C₈H₁₁NNaO₂⁺ | 176.06820 |
| [M-H]⁻ | C₈H₁₀NO₂⁻ | 152.07170 |
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion, e.g., [M+H]⁺) and inducing it to fragment. Analyzing the resulting product ions provides valuable information about the molecule's structure and the connectivity of its functional groups. The fragmentation of primary aromatic amines and methoxy-containing compounds often follows predictable pathways.
For the [M+H]⁺ ion of this compound (m/z 154.086), several key fragmentation pathways can be predicted:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines, leading to a benzylic carbocation.
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the protonated methoxy ether is a characteristic fragmentation.
Benzylic Cleavage: Homolytic cleavage of the C-C bond adjacent to the ring can result in the formation of a stable tropylium-like ion or the loss of the •CH₂NH₂ radical.
Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 154.086 | 137.060 | NH₃ (17.026) | 2-methyl-4-methoxyphenol cation |
| 154.086 | 139.062 | •CH₃ (15.024) | Ion from loss of methyl radical |
| 154.086 | 124.055 | CH₂NH₂ (30.031) | Hydroxymethoxy-benzylidyne ion |
| 154.086 | 109.065 | C₂H₅N (43.042) | Dihydroxy-tropylium type ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. These spectra provide a molecular "fingerprint" that is highly specific to the compound's structure.
The spectrum of this compound would be characterized by vibrations from its hydroxyl, amine, methoxy, and substituted benzene (B151609) ring moieties.
Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) | Strong (IR), Weak (Raman) |
| N-H (Amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 (medium) | Medium (IR), Medium (Raman) |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |
| C-H (Aliphatic) | Stretching (asymmetric & symmetric) | 2850 - 3000 | Medium (IR), Medium (Raman) |
| N-H (Amine) | Scissoring (Bending) | 1590 - 1650 | Strong (IR), Weak (Raman) |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium-Strong (IR & Raman) |
| C-O (Aryl Ether) | Stretching (asymmetric) | 1230 - 1270 | Strong (IR), Medium (Raman) |
| C-O (Phenol) | Stretching | 1180 - 1260 | Strong (IR), Medium (Raman) |
| C-N (Aliphatic) | Stretching | 1020 - 1250 | Medium-Weak (IR), Medium (Raman) |
| C-H (Aromatic) | Out-of-plane Bending | 800 - 900 | Strong (IR), Weak (Raman) |
Functional Group Identification and Characteristic Band Assignments
The structure of this compound comprises a phenol (B47542), a primary amine, and a methoxy group attached to a benzene ring. The identification and characterization of these functional groups are typically achieved using infrared (IR) spectroscopy. While specific experimental spectra for this compound are not widely published, characteristic vibrational frequencies for its constituent functional groups can be predicted based on established data for similar molecules.
For a related compound, 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol, a distinct stretching frequency at 3423 cm⁻¹ is indicative of the amino group (–NH₂). nih.gov The carbon-oxygen single bond (-C-O) of the phenyl group typically shows a moderate peak around 1215 cm⁻¹. nih.gov In methoxyphenols generally, the O-H stretching of the phenolic hydroxyl group is expected as a broad band in the 3600-3200 cm⁻¹ region, while the N-H stretching of the primary amine would appear in the 3500-3300 cm⁻¹ range. The C-H stretching of the aromatic ring and the methyl group are anticipated between 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.
Table 1: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic Hydroxyl | 3600 - 3200 (Broad) | O-H Stretch |
| Primary Amine | 3500 - 3300 | N-H Stretch |
| Aromatic C-H | 3100 - 3000 | C-H Stretch |
| Aliphatic C-H (Methyl/Methylene) | 2960 - 2850 | C-H Stretch |
| Aromatic C=C | 1600 - 1450 | C=C Stretch |
| Phenolic C-O | ~1215 | C-O Stretch |
Analysis of Intermolecular and Intramolecular Interactions
The functional groups in this compound, namely the hydroxyl (-OH) and amino (-NH₂) groups, are capable of forming significant hydrogen bonds. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).
Methoxyphenols are known to form strong intermolecular and intramolecular hydrogen bonds. nist.gov The presence of the aminomethyl group ortho to the hydroxyl group allows for the potential formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the amine's nitrogen atom (O-H···N). This type of interaction is observed in related Schiff base derivatives, where it results in the formation of a stable, nearly planar six-membered ring. nih.govuni.lu Such an intramolecular bond would influence the molecule's conformation and its chemical properties.
Intermolecular hydrogen bonds are also expected to play a crucial role in the condensed phase, linking molecules together through interactions such as N-H···O and O-H···N. nist.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound is not publicly documented, analysis of closely related structures provides insight into its likely solid-state conformation.
For instance, the related compound 2-methoxy-5-((phenylamino)methyl)phenol crystallizes in a monoclinic crystal system. rsc.orgresearchgate.net A derivative, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, also crystallizes in a monoclinic system with specific unit cell dimensions. nih.govuni.lu
Table 2: Crystallographic Data for a Derivative, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol nih.govuni.lu
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2348 (9) |
| b (Å) | 8.4701 (4) |
| c (Å) | 12.0115 (8) |
| β (°) | 112.846 (5) |
| Volume (ų) | 1240.86 (13) |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound would be heavily influenced by hydrogen bonding. In the crystal structure of 2-methoxy-5-((phenylamino)methyl)phenol, the hydroxyl group is involved in intermolecular hydrogen bonding with the methoxy oxygen of a neighboring molecule and the hydroxyl oxygen of another neighboring molecule. rsc.orgresearchgate.net The respective bond distances are O2···O1¹ = 2.8885(15) Å and O1···O2¹ = 2.9277(5) Å. rsc.orgresearchgate.net
Absolute Configuration Determination (if applicable)
The this compound molecule itself is not chiral and therefore does not have an absolute configuration to be determined. If the compound were to be derivatized with a chiral moiety or crystallize in a chiral space group, then techniques such as anomalous dispersion in X-ray crystallography would be applicable to determine the absolute configuration.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. sielc.com
For derivatives of this compound, electronic transitions have been observed. For example, 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol exhibits a maximum absorption (λₘₐₓ) at 357 nm, which is attributed to a π–π* transition associated with the azomethine group. nih.gov Upon complexation with a metal ion, this peak can undergo a red shift. nih.gov Another absorption band around 465 nm was attributed to a charge transfer transition. nih.gov
The electronic spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The presence of the hydroxyl, amino, and methoxy groups as auxochromes would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol |
| 2-methoxy-5-((phenylamino)methyl)phenol |
| (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |
Computational Chemistry and Theoretical Modeling of 2 Aminomethyl 4 Methoxyphenol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 2-(Aminomethyl)-4-methoxyphenol. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently used to optimize the molecular structure and determine its global minimum energy. acadpubl.eu These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles within the molecule.
For instance, in a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, the global minimum energy was calculated to be -901.5965 Hartrees using the DFT/B3LYP/6-311++G(d,p) method. acadpubl.eu Similar calculations for this compound would reveal the precise three-dimensional arrangement of its atoms, including the spatial relationship between the aminomethyl group, the hydroxyl group, and the methoxy (B1213986) group on the phenol (B47542) ring. The optimized geometry is crucial for subsequent predictions of the molecule's properties and reactivity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are a powerful tool for predicting the spectroscopic parameters of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the 1H and 13C NMR chemical shifts. epstem.net For a molecule like this compound, theoretical predictions would identify distinct signals for the protons of the aminomethyl group, the methoxy group, the aromatic ring, and the hydroxyl group. For example, in p-methoxyphenol, the methoxy protons appear as a singlet, and the aromatic protons show complex splitting patterns that can be resolved and predicted with high-resolution NMR and theoretical calculations. stackexchange.com
IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations help in assigning the various vibrational modes observed in the experimental FT-IR and FT-Raman spectra. acadpubl.eu Key vibrational modes would include the stretching frequencies of the O-H, N-H, C-O, and C-N bonds, as well as the bending and out-of-plane vibrations of the aromatic ring. For example, in a similar Schiff base, the –NH–C(=S)- group showed a characteristic band at 3103 cm-1 in the experimental spectrum, which was calculated to be 3461 cm-1. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. elixirpublishers.comresearchgate.net This method calculates the energies of the low-lying excited states, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations would identify the electronic transitions, such as π-π* transitions within the benzene (B151609) ring, and predict their corresponding wavelengths.
A data table summarizing predicted spectroscopic parameters for a related compound is presented below:
| Spectroscopic Parameter | Predicted Value | Method |
| 1H NMR Chemical Shift (ppm) | Varies by proton | GIAO/DFT |
| 13C NMR Chemical Shift (ppm) | Varies by carbon | GIAO/DFT |
| IR Vibrational Frequency (cm-1) | Multiple bands | DFT/B3LYP |
| UV-Vis Absorption (nm) | Predicted λmax | TD-DFT |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. researchgate.netschrodinger.com
For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the lone pairs of the oxygen and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring. A small HOMO-LUMO gap would suggest that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net The energies of the HOMO and LUMO can be calculated using DFT, and these values are crucial for understanding the molecule's behavior in chemical reactions. growingscience.comyoutube.com
A table of FMO energies for a related compound is shown below:
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0042 |
| LUMO | -2.0673 |
| HOMO-LUMO Gap | 3.9379 |
Reaction Pathway Prediction and Transition State Analysis
Computational methods can be used to predict reaction pathways and analyze the transition states of chemical reactions involving this compound. For instance, the synthesis of this compound could involve the reduction of a corresponding Schiff base, formed from the condensation of a primary amine and an aldehyde. researchgate.net Theoretical calculations can model this reaction, identifying the most energetically favorable pathway and the structure of the transition state.
Using methods like the nudged elastic band (NEB) or constrained molecular dynamics, the activation energy barriers for different reaction steps can be calculated. nih.govnih.gov This information is vital for understanding the kinetics of the reaction and for optimizing reaction conditions. For example, in the electrooxidation of methanol (B129727), ab initio molecular dynamics was used to calculate the free energies of activation for breaking the C-H and O-H bonds. nih.govnih.gov Similar analyses could be applied to reactions of this compound, such as its oxidation or participation in condensation reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and the effects of solvation on this compound. MD simulations model the movement of atoms over time, providing insights into the molecule's flexibility and its interactions with solvent molecules.
Theoretical Studies on Molecular Recognition and Binding Mechanisms (e.g., docking with in vitro enzyme active sites)
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a protein. nih.govnih.gov This method is crucial in drug design and for understanding the biological activity of molecules like this compound.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand, this compound, is then computationally placed into the active site of the protein, and various binding poses are evaluated based on a scoring function. This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov For example, docking studies on fluoroquinolone derivatives with topoisomerase II DNA gyrase have helped to understand their antibacterial activity. nih.gov
A hypothetical data table for a molecular docking study is provided below:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
| Enzyme X | -8.5 | Hydrogen bonds with Ser123, Asp234; π-π stacking with Phe56 |
| Enzyme Y | -7.2 | Hydrophobic interactions with Leu78, Val90 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.gov The theoretical framework for developing QSAR/QSPR models for analogues of this compound would involve several steps.
First, a dataset of analogues with known activities or properties would be compiled. Then, a set of molecular descriptors would be calculated for each analogue. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, a mathematical model, often using multiple linear regression or machine learning algorithms, is developed to correlate the descriptors with the observed activity or property. Such models can then be used to predict the activity or properties of new, unsynthesized analogues, guiding the design of more potent or effective compounds. nih.gov
Advanced Applications and Mechanistic Roles of 2 Aminomethyl 4 Methoxyphenol and Its Analogues
Coordination Chemistry and Ligand Design for Metal Complexes
The coordination chemistry of 2-(aminomethyl)-4-methoxyphenol and its derivatives, particularly their Schiff base forms, is a rich and extensively studied field. derpharmachemica.com These compounds act as "privileged ligands" because they can stabilize various metals in different oxidation states, which is crucial for designing complexes with specific catalytic or material properties. rsc.org The ligands are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netchemijournal.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using these ligands is generally straightforward. Often, the ligand is first isolated and then reacted with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com For instance, transition metal(II) complexes with the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol were prepared by reacting the pre-synthesized ligand with metal chlorides (MCl₂·nH₂O where M = Mn, Co, Ni, Cu, Cd). chemijournal.comibs.re.kr In other cases, the complexes are formed in situ without prior isolation of the ligand.
A variety of analytical techniques are employed to confirm the formation and structure of these complexes.
Infrared (IR) Spectroscopy: This is a key tool for confirming coordination. The coordination of the imine nitrogen is indicated by a shift in the ν(C=N) stretching frequency. nih.gov For aminophenol derivatives, shifts in the bands associated with the NH₂ group also indicate binding to the metal ion. rsc.org The participation of the phenolic oxygen in coordination is supported by shifts in the C-O stretching vibration. chemijournal.com In oxovanadium(V) complexes, the appearance of new bands at lower frequencies (e.g., 450–595 cm⁻¹) are assigned to V-O and V-N vibrations, providing direct evidence of bond formation. rsc.orgabo.fi
NMR Spectroscopy: ¹H-NMR is used to characterize the ligands and their complexes. A key indicator of coordination in aminophenol-type ligands is the disappearance of the phenolic -OH proton signal upon complexation, suggesting deprotonation and binding to the metal. abo.fi
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized complexes, matching observed peaks with theoretically calculated values. abo.fi
Elemental Analysis and Molar Conductance: Elemental analysis confirms the stoichiometric formula of the complexes, such as the 1:1 metal-to-ligand ratio found in some Fe(II) and Mn(II) Schiff base complexes. researchgate.net Molar conductance measurements help determine if the complexes are electrolytic or non-electrolytic in nature. chemijournal.comresearchgate.net
| Complex/Ligand Analogue | Metal Ion | Characterization Methods | Key Findings |
| Oxidovanadium(V) Mixed Ligand Complexes | Vanadium(V) | IR, ¹H-NMR, Mass Spec | IR shows ν(V=O) stretch (920–980 cm⁻¹) and new ν(V-O)/ν(V-N) bands; ¹H-NMR shows deprotonation of phenolic OH. rsc.orgabo.fi |
| [ML₂Cl₂] Complexes | Mn(II), Co(II), Ni(II), Cu(II), Cd(II) | Elemental Analysis, IR, X-ray Diffraction (for Mn) | Confirmed ML₂Cl₂ formula; IR shows coordination of phenolic oxygen; X-ray shows distorted octahedral geometry for Mn complex. chemijournal.comibs.re.kr |
| Fe(II) and Mn(II) Schiff Base Complexes | Fe(II), Mn(II) | Elemental Analysis, IR, Molar Conductance | Suggested a 1:1 metal-to-ligand ratio; IR indicated tridentate coordination via azomethine nitrogen and phenolic oxygen. researchgate.net |
| 2-methoxy-5-((phenylamino)methyl)phenol | N/A (Ligand) | X-ray Diffraction | Determined the monoclinic crystal system and detailed intermolecular hydrogen bonding. pdeaamcollege.edu.inmdpi.com |
Role in Catalysis of Organic Transformations
Metal complexes derived from this compound analogues have demonstrated significant catalytic activity in a range of organic transformations. The activity often stems from the ability of the ligand framework to stabilize the metal center, the redox-non-innocent character of the ligand, and the specific geometry of the complex. derpharmachemica.com
A prominent application is in oxidation reactions. Vanadium complexes with multidentate aminophenolate-type ligands have been extensively studied as mimics for the enzyme catechol oxidase. researchgate.netrsc.org These complexes catalytically oxidize catechols, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), to the corresponding quinones using molecular oxygen. abo.firsc.orgresearchgate.net For example, a dinuclear oxidovanadium(V) complex was shown to mimic not only catechol oxidase activity but also phenoxazinone synthase activity. researchgate.net
Beyond oxidation, these complexes are explored in other important transformations. The redox-active nature of o-aminophenol based ligands, which can exist in multiple oxidation states, plays a key role in their catalytic prowess. derpharmachemica.com This property is crucial for multi-electron reactions. For instance, iron complexes with aminophenolate ligands have been used to catalyze C(sp³)-H amination reactions. derpharmachemica.com Furthermore, cobalt complexes have been employed in electrocatalytic C-C bond formation. derpharmachemica.com The versatility of these ligand-metal systems allows them to be used as catalysts for various reactions, including polymer synthesis and carbon-carbon or carbon-nitrogen coupling reactions. rsc.orgchemijournal.com
Mechanistic Aspects of Catalytic Activity
Understanding the mechanism of catalysis is crucial for designing more efficient catalysts. For the vanadium aminophenolate-catalyzed oxidation of catechols, detailed mechanistic studies have provided significant insights. abo.firsc.org It was initially thought that the aminophenolate complex itself was the active catalyst. However, a critical re-evaluation using techniques like EPR, ESI-MS, and ⁵¹V NMR has suggested a more complex scenario. abo.firsc.orgrsc.org
The evidence supports the "common catalyst hypothesis," which posits that the initial aminophenolate vanadium complex is actually a pre-catalyst. abo.firsc.org During the reaction, the pre-catalyst is partially converted in situ into the true active catalyst. rsc.orgresearchgate.net This transformation is thought to occur via leaching of the vanadium from the aminophenolate ligand, assisted by hydrogen peroxide (H₂O₂) generated during the autoxidation of the catechol substrate. rsc.org The leached vanadium then forms vanadium catecholate complexes, such as [VO(3,5-DTBC)(3,5-DTBSQ˙)], which is believed to be the true active catalytic species that enters the catalytic cycle. abo.firsc.org
In other catalytic systems, the mechanism involves the ligand directly participating in the redox process. The o-aminophenol ligands can span several redox levels, from dianionic aminophenolate to a monoanionic semiquinonate π-radical to a neutral iminoquinone form. derpharmachemica.com This "redox non-innocence" allows the ligand to act as an electron reservoir, facilitating multi-electron transformations at the metal center, which is fundamental to their role in reactions like C-H amination and C-C bond formation. derpharmachemica.com For sensors, the binding mechanism often involves a metal-to-ligand charge transfer (MLCT). rsc.org
Applications in Material Science
The functional groups of this compound and its derivatives make them valuable precursors for creating new functional materials, including polymers, probes, and sensors.
Precursors for Polymer Synthesis and Functional Materials
Aminophenols are bifunctional monomers, containing both an amine and a phenol (B47542) group, making them suitable building blocks for various polymers. 4-Aminophenol (B1666318), for example, is a known building block in organic chemistry. wikipedia.org These functionalities can be used to synthesize polymers such as polyamides (via reaction of the amine group) and polyethers or polyesters (via reaction of the phenol group). While specific reports on the use of this compound in polymerization are not prominent, its structural analogy to other aminophenols suggests its potential in this area. Furthermore, Schiff base metal complexes have been noted for their ability to act as catalysts in the synthesis of polymers. chemijournal.com
Development of Advanced Probes and Sensors
A significant application of aminophenol derivatives, particularly their Schiff base forms, is in the development of chemosensors for detecting metal ions and anions. nih.govpdeaamcollege.edu.in These sensors operate through mechanisms like colorimetry or fluorescence, where the binding of an analyte causes a distinct and measurable change in the optical properties of the molecule. nih.gov
Schiff bases derived from aminophenols are excellent candidates for sensors due to the imine nitrogen and phenolic oxygen, which create a perfect binding pocket for metal ions. rsc.orgnih.gov Upon complexation, changes in the electronic structure of the molecule can lead to a visible color change or a significant shift in fluorescence emission. rsc.org
Colorimetric and Fluorescent Sensing: Schiff bases of 2-aminophenol (B121084) have been successfully used to detect biologically important metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺. rsc.org The binding of these ions causes a redshift in the UV-Vis absorption spectrum. rsc.org Other aminophenol-based Schiff base sensors have shown high selectivity for ions like Fe³⁺ and Al³⁺. nih.govnih.gov
Mechanism of Sensing: The sensing mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). rsc.orgpdeaamcollege.edu.in Upon binding a metal ion, these processes can be altered, "switching on" or "switching off" the fluorescence. For example, the change in electro-activeness upon complexation with metal ions suggests a metal-to-ligand charge transfer (MLCT) mechanism. rsc.org
Anion Sensing: These probes are not limited to cations. Certain designs have shown high selectivity and sensitivity for anions like cyanide (CN⁻). nih.gov The mechanism for cyanide detection can involve the deprotonation of the phenolic -OH group followed by the nucleophilic addition of the cyanide ion to the imine carbon atom. nih.gov
Influence of Substituents: The sensitivity and selectivity of these probes can be fine-tuned by altering the substituents on the aromatic rings. For instance, an electron-withdrawing nitro group on the aminophenol moiety can polarize the imine bond, making it more susceptible to nucleophilic attack and enhancing its sensitivity for cyanide detection. nih.gov Conversely, the introduction of a methoxy (B1213986) group to a naphthalimide fluorophore has been shown to enhance the detection sensitivity of the resulting PET fluorescent probe. mdpi.com
Corrosion Inhibition Studies
The structural features of this compound, namely the presence of electron-donating groups (amine and methoxy) and an aromatic ring, suggest its potential as a corrosion inhibitor. These functional groups can facilitate the adsorption of the molecule onto metal surfaces, forming a protective layer that impedes corrosive processes. While direct studies on this compound are limited, research on its analogues provides significant insights into its probable efficacy and mechanism of action.
Analogues such as aminophenol derivatives have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments. rdd.edu.iqresearchgate.netuowasit.edu.iq The inhibition mechanism is generally attributed to the adsorption of the organic molecules on the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both. researchgate.net The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons of the benzene (B151609) ring, are crucial for the interaction with the vacant d-orbitals of iron atoms on the steel surface. rsc.org
For instance, a study on 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester (AAEE) as a corrosion inhibitor for mild steel in 1 M HCl solution revealed a high inhibition efficiency of 93% at a concentration of 0.5 mM. researchgate.net The adsorption of this analogue was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The negative value of the Gibbs free energy of adsorption (ΔG°ads) suggested a spontaneous adsorption process involving both physical and chemical interactions. researchgate.net
Similarly, investigations with 4-aminophenol have shown that its inhibition efficiency on mild steel in sulfuric acid increases with concentration, reaching up to 80.1% at 313 K. researchgate.net The effectiveness of 4-aminophenol is attributed to the presence of the amine and hydroxyl groups which facilitate the formation of a protective film on the metal surface. rdd.edu.iquowasit.edu.iq
The following table summarizes the corrosion inhibition efficiencies of some aminophenol analogues, providing a comparative view of their performance.
Mechanistic Probes in Biological Systems (Strictly in vitro and Biochemical Focus)
Enzyme Binding and Inhibition Studies in vitro
The structural resemblance of this compound to endogenous catechols and other bioactive molecules suggests its potential to interact with various enzymes. In vitro studies on analogous compounds have revealed significant inhibitory activities against enzymes like tyrosinase and catechol-O-methyltransferase (COMT).
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the fields of cosmetics and medicine. Methoxy-substituted tyramine (B21549) derivatives have been shown to be potent inhibitors of both mushroom and human tyrosinase. nih.govnih.govresearchgate.net For example, a derivative, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate, exhibited an exceptionally low IC₅₀ value of 0.059 nM against mushroom tyrosinase. nih.govnih.gov The inhibition mechanism for some of these derivatives has been identified as mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The presence of hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the inhibitory activity. nih.gov
Catechol-O-methyltransferase (COMT) Inhibition:
Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets for antidepressants and neuroprotective drugs. nih.govmdpi.com Analogues of this compound, such as other aminophenol derivatives, have been investigated for their MAO inhibitory properties. nih.govresearchgate.net The inhibitory activity is dependent on the substitution pattern on the aromatic ring and the nature of the amino group. mdpi.com
The following table presents in vitro enzyme inhibition data for analogues of this compound.
Receptor Interaction Studies at the Molecular Level in vitro
The structural similarity of this compound to biogenic amines suggests potential interactions with various neurotransmitter receptors. In vitro binding assays are crucial for determining the affinity of a compound for specific receptor subtypes.
Dopamine (B1211576) Receptor Binding:
Analogues of this compound, such as 5-oxygenated 2-aminotetralins, have been evaluated for their affinity to dopamine D2 receptors in vitro. nih.gov These studies utilize radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. nih.govnih.gov The affinity is typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of the specific binding (IC₅₀). The stereochemistry and the nature of the substituents on the aromatic ring and the amino group have been shown to be critical for high-affinity binding to dopamine receptors. nih.gov
Adrenergic Receptor Binding:
The phenethylamine (B48288) scaffold present in this compound is a common feature of ligands for adrenergic receptors. In vitro binding assays using radiolabeled antagonists like ³H-dihydroergocryptine for α-adrenergic receptors and ³H-dihydroalprenolol for β-adrenergic receptors are standard methods to assess the affinity of new compounds. nih.gov Studies on phenethylamine analogues have revealed that they can interact with various adrenergic receptor subtypes, and this interaction is crucial for their pharmacological effects. nih.gov The affinity for these receptors is highly dependent on the substitution pattern on the aromatic ring and the side chain.
Fluorescent Probes for Cellular Component Localization (Research Tools)
While there are no direct reports on the use of this compound as a fluorescent probe, its chemical structure provides a foundation for the synthesis of such tools. The primary amine and phenolic hydroxyl groups are reactive handles that can be used to attach fluorophores or to be incorporated into a larger fluorescent scaffold. nih.govnih.gov
The development of fluorescent probes often involves the condensation of an aminophenol derivative with other molecules to create a system with desirable photophysical properties, such as high quantum yield and sensitivity to the local environment. mdpi.com For example, 2-phenylbenzoxazole (B188899) derivatives, which can be synthesized from o-aminophenols, exhibit interesting luminescent properties and have been explored for biological imaging. mdpi.com The amino and hydroxyl groups of this compound could be utilized in similar synthetic strategies to create novel fluorescent probes for studying cellular processes.
Utilization as Advanced Analytical Reagents
In analytical chemistry, particularly in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability and separation of analytes. jfda-online.comnih.govnih.gov The functional groups of this compound make it a potential candidate for use as a derivatizing reagent or as a building block for such reagents.
The primary amine group can react with a variety of reagents to form stable derivatives with improved chromatographic properties and enhanced detector response. jfda-online.comnih.gov For instance, it can be acylated, silylated, or reacted with reagents like dansyl chloride or fluorescamine (B152294) to introduce a fluorescent tag, enabling highly sensitive detection. nih.govlibretexts.org
Similarly, the phenolic hydroxyl group can be derivatized, for example, through etherification or esterification, to increase the volatility of the compound for GC analysis or to improve its chromatographic behavior in reversed-phase HPLC. gcms.cz The presence of both an amine and a hydroxyl group offers the possibility of dual derivatization, potentially leading to derivatives with unique analytical properties. While specific applications of this compound as an analytical reagent are not extensively documented, the reactivity of its functional groups suggests its utility in the development of new analytical methods for the determination of various compounds. chemimpex.com
Future Research Directions and Emerging Paradigms for 2 Aminomethyl 4 Methoxyphenol
Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
The traditional synthesis of aminomethylphenols often relies on methods like the Mannich reaction or the reduction of Schiff bases, which can require harsh conditions and lengthy purification steps. mdpi.com Modern synthetic chemistry offers more elegant and efficient alternatives, such as photoredox catalysis and continuous flow chemistry, which represent promising avenues for the synthesis of 2-(Aminomethyl)-4-methoxyphenol.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions. youtube.com For the synthesis of this compound, a photoredox-catalyzed approach could involve the direct C-H amination of a 4-methoxyphenol (B1676288) precursor. The merger of photoredox with transition metal catalysis, known as metallaphotoredox, could provide unprecedented pathways for forging the key C-N bond, potentially offering higher selectivity and functional group tolerance compared to classical methods. princeton.eduprinceton.edu This approach avoids the need for pre-functionalized starting materials, aligning with the principles of green chemistry by improving atom economy. nih.gov
Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously streaming fluid, offering superior control over reaction parameters such as temperature, pressure, and mixing. polimi.it This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. A multi-step flow synthesis of this compound could be designed, integrating reaction and purification steps into a single, automated process. mdpi.com For instance, a patent describes the production of 4-methoxyphenol from hydroquinone (B1673460) and methanol (B129727) using a flow reactor, demonstrating the industrial applicability of this technology for related structures. google.com Such a system would not only enhance safety and reproducibility but also facilitate scalable production. nih.gov
| Methodology | Potential Advantages for Synthesizing this compound | Key Principles |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond disconnections (e.g., direct C-H amination). | Visible light-induced single-electron transfer to generate radical intermediates. youtube.com |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability, integration of synthesis and purification. polimi.it | Reactions are performed in a continuously flowing stream within a reactor. mdpi.com |
Investigation of Unconventional Reactivity Patterns
The rich electronic nature of this compound, with its electron-donating hydroxyl and methoxy (B1213986) groups and the nucleophilic amine, suggests the potential for reactivity beyond simple functional group transformations. Future research should probe unconventional reaction pathways. For example, the ortho-aminophenol motif could act as a bidentate ligand for transition metals, enabling its participation as a directing group or a key component in novel catalytic cycles.
Exploration into oxidative cascade reactions, where the phenol (B47542) moiety is first oxidized to a quinone methide or a related reactive species, could lead to complex molecular architectures in a single step. The aminomethyl group could act as an intramolecular nucleophile or directing group in such transformations, facilitating the stereoselective synthesis of novel heterocyclic systems. Understanding and harnessing these unconventional patterns will be crucial for expanding the synthetic utility of the this compound scaffold.
Rational Design of Next-Generation Derivatives with Tunable Properties
The rational design of derivatives is a cornerstone of modern medicinal chemistry and materials science. By systematically modifying the structure of this compound, its physicochemical and biological properties can be fine-tuned for specific applications. Research on related aminomethyl derivatives of other phenols has shown that modifications to the amino group (e.g., creating secondary or tertiary amines) can significantly impact antioxidant activity. nih.gov Similarly, studies on 1,5-diarylpyrazole aminomethyl derivatives found that the pKa of the aminomethyl moiety influenced their anti-inflammatory potential. ui.ac.id
Future work should focus on three key areas of modification:
The Amino Group: Introducing various alkyl or aryl substituents to the nitrogen atom to modulate basicity, lipophilicity, and hydrogen bonding capacity.
The Aromatic Ring: Adding or modifying substituents on the benzene (B151609) ring to alter electronic properties, steric hindrance, and metabolic stability.
The Phenolic and Methoxy Groups: Converting the phenol to an ether or ester, or demethylating the methoxy group, to explore the importance of these functionalities for specific biological interactions.
This systematic approach, guided by structure-activity relationship (SAR) studies, will enable the creation of next-generation derivatives with enhanced potency, selectivity, or novel material properties. nih.govnih.gov
Integration of Machine Learning and AI in Compound Design and Application Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the discovery process. For this compound and its derivatives, AI and ML can be applied in several ways.
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating their physicochemical properties, ML algorithms can build QSAR models to predict their biological activity or material performance. mdpi.com This allows for the in-silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing.
Predictive Synthesis: Emerging AI tools can also predict viable synthetic routes for novel derivatives, analyzing the chemical literature to suggest reaction conditions and potential yields. This can save significant time and resources in the laboratory by identifying the most efficient pathways to target molecules.
By embracing these computational paradigms, researchers can navigate the vast chemical space of this compound derivatives more effectively, leading to faster and more efficient discovery of new compounds with tailored applications.
Q & A
Q. What are the common synthetic routes for 2-(Aminomethyl)-4-methoxyphenol, and how are reaction conditions optimized?
The compound is typically synthesized via reduction of its nitro precursor, (2-Nitro-4-methoxyphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Key parameters include solvent choice (e.g., ethanol or THF), temperature control (25–50°C), and catalyst loading (5–10% Pd-C). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed through recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?
- NMR spectroscopy (¹H and ¹³C) identifies functional groups (e.g., aminomethyl and methoxy protons).
- IR spectroscopy confirms the presence of -NH₂ (stretch ~3350 cm⁻¹) and -OCH₃ (stretch ~1250 cm⁻¹).
- HPLC with UV detection (λ = 254 nm) ensures purity, while mass spectrometry (EI-MS or ESI-MS) validates molecular weight (C₈H₁₁NO₂, MW = 153.18 g/mol) .
Q. What are the recommended storage conditions and stability profiles for this compound?
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aminomethyl group. Stability studies indicate degradation <5% over 12 months when protected from light and moisture. Regular HPLC analysis is advised for long-term storage validation .
Q. What safety protocols are critical during handling?
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Emergency measures: For skin contact, rinse with water (15+ mins); for eye exposure, use saline solution followed by medical evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in oxidation product yields when modifying reaction conditions?
Contradictory yields often arise from pH sensitivity or oxidizing agent selection. For example:
- KMnO₄ in alkaline conditions yields (2-Amino-4-methoxyphenyl)acetic acid, but acidic conditions may degrade the methoxy group.
- CrO₃ in acetic acid provides higher selectivity but requires strict temperature control (0–5°C). Monitor intermediates via in-situ FTIR or real-time NMR to identify side reactions .
Q. What strategies improve synthetic yield and scalability for this compound?
- Catalyst screening : Replace Pd-C with Raney Ni for cost-effective hydrogenation.
- Solvent optimization : Switch from ethanol to isopropanol to enhance solubility of intermediates.
- Flow chemistry : Continuous hydrogenation reactors reduce batch variability and improve throughput .
Q. How is this compound utilized in neurotransmitter receptor studies?
The compound serves as a precursor for phenethylamine derivatives targeting serotonin (5-HT) and dopamine receptors. Key methodologies:
- Radioligand binding assays (e.g., using [³H]-LSD for 5-HT₂A affinity).
- In vitro neuronal models (e.g., SH-SY5Y cells) to assess dopamine uptake inhibition.
- Molecular docking simulations predict interactions with receptor active sites .
Q. What analytical approaches are used to evaluate its biological activity in enzyme inhibition studies?
- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., tyrosinase inhibition at λ = 475 nm).
- Cell-based assays : Use HEK-293 cells transfected with target enzymes (e.g., monoamine oxidase) to quantify inhibition.
- Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess metabolic stability .
Notes
- Methodological rigor is prioritized, emphasizing reproducibility and analytical validation.
- Advanced questions integrate multi-disciplinary approaches (e.g., synthetic chemistry, enzymology, and computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
